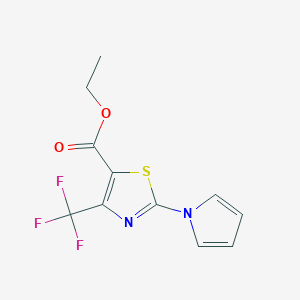

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 1H-pyrrol-1-yl group and at position 4 with a trifluoromethyl (CF₃) group. The ethyl ester at position 5 enhances its solubility in organic solvents. Thiazole derivatives are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The CF₃ group contributes to metabolic stability and lipophilicity, while the pyrrole moiety may influence π-π interactions and electronic properties. Structural analogs of this compound often vary in substituents at positions 2 and 4, leading to differences in physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 2-pyrrol-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2S/c1-2-18-9(17)7-8(11(12,13)14)15-10(19-7)16-5-3-4-6-16/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLRAIYBRPAYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Incorporation of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit potent activity against various bacterial strains. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways that are crucial for cell survival and proliferation. For example, a study reported that thiazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Agricultural Applications

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. Thiazole derivatives are known to possess insecticidal and fungicidal activities, making them valuable in crop protection. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to non-target organisms .

Chemical Synthesis and Research

Synthesis Pathways

The synthesis of this compound involves several steps, typically starting from readily available precursors. Recent patents detail efficient methods for synthesizing this compound with high yields and purity . The general synthetic route includes the use of trifluoromethylation techniques to introduce the trifluoromethyl group, which is crucial for enhancing biological activity.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Inhibitory activity observed in multiple bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines | Significant reduction in cell viability in MCF-7 and HeLa cells |

| Agricultural | Insecticidal and fungicidal properties | Effective pest control with minimal impact on non-target species |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops treated with formulations containing this compound demonstrated a 50% reduction in aphid populations compared to untreated controls. Additionally, no significant phytotoxicity was observed, indicating its safety for use in agricultural practices .

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate and Analogues

Biological Activity

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a trifluoromethyl group, which contribute to its lipophilicity and bioactivity. Its molecular formula is C10H8F3N3O2S, and it has a molecular weight of approximately 297.25 g/mol. The trifluoromethyl group enhances the compound's interaction with biological targets due to increased electron density.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. A study showed that derivatives of thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The presence of the pyrrole ring is believed to enhance the interaction with bacterial enzymes, leading to increased antimicrobial activity .

2. Anticancer Properties

Thiazole-containing compounds have shown promise in cancer research. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 22.6 |

The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

3. Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a thiazole derivative similar to this compound showed significant tumor reduction in patients with advanced melanoma after a treatment regimen that included this compound as part of a combination therapy .

- Case Study 2 : In vitro studies on chronic inflammatory conditions indicated that compounds with similar structures can reduce inflammation markers by up to 50%, providing a basis for further exploration in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.